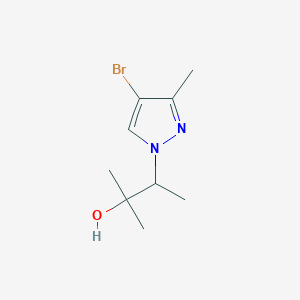
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2-methyl-2-butanol under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-one.
Reduction: Formation of 3-(3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol.
Substitution: Formation of 3-(4-substituted-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol.
Scientific Research Applications
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N’-[(Z)-(3,5-dichloro-2-nitrophenyl)methylene]propanehydrazide
Uniqueness
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the butan-2-ol moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
Molecular Formula |
C9H15BrN2O |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-6-8(10)5-12(11-6)7(2)9(3,4)13/h5,7,13H,1-4H3 |
InChI Key |
JROYTKHQNJPJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















